4-isobutoxy-3-methoxybenzonitrile
Overview
Description
4-isobutoxy-3-methoxybenzonitrile is a chemical compound that belongs to the class of benzonitrile derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
4-isobutoxy-3-methoxybenzonitrile has been extensively used in scientific research for various applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess antioxidant properties and can scavenge free radicals, which makes it a potential therapeutic agent for oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4-isobutoxy-3-methoxybenzonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-isobutoxy-3-methoxybenzonitrile can reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. It also reduces the activity of myeloperoxidase, an enzyme that is involved in the production of reactive oxygen species. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also exhibits neuroprotective effects against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-isobutoxy-3-methoxybenzonitrile in lab experiments is its high potency and selectivity. It exhibits a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is that the compound is relatively unstable and can undergo degradation under certain conditions. It also requires careful handling and storage to maintain its purity and potency.
Future Directions
There are several future directions for the use of 4-isobutoxy-3-methoxybenzonitrile in scientific research. One of the potential applications is its use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound can also be studied for its potential use in the treatment of cancer, as it exhibits potent anti-inflammatory and antioxidant properties. Further studies can be conducted to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The use of 4-isobutoxy-3-methoxybenzonitrile in combination with other drugs can also be explored for enhanced therapeutic efficacy.
In conclusion, 4-isobutoxy-3-methoxybenzonitrile is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic activities. It has potential applications in the treatment of various diseases and can be easily synthesized in large quantities. However, further studies are required to fully understand its mechanism of action and to optimize its pharmacological properties.
properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)8-15-11-5-4-10(7-13)6-12(11)14-3/h4-6,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBILTYXIJZWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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